
(4-Chlorophenyl)dimethoxy(methyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)dimethoxy(methyl)silane is an organosilicon compound with the molecular formula C9H13ClO2Si. It is a derivative of silane, where a silicon atom is bonded to a 4-chlorophenyl group, a methyl group, and two methoxy groups. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)dimethoxy(methyl)silane typically involves the reaction of 4-chlorophenylmagnesium bromide with dimethoxymethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, this compound can be produced using a continuous flow reactor. This method allows for better control of reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously removed, purified, and collected .
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorophenyl)dimethoxy(methyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted with other nucleophiles, such as halides or amines.
Hydrolysis: In the presence of water, the methoxy groups can be hydrolyzed to form silanols.
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., HCl, HBr) and amines (e.g., NH3, RNH2). These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Hydrolysis: Water or aqueous acids/bases are used as reagents. The reaction is usually carried out at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
Substitution Reactions: Products include substituted silanes with different functional groups.
Hydrolysis: Silanols are the primary products.
Oxidation: Silanols or siloxanes are formed depending on the reaction conditions.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)dimethoxy(methyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is used in the modification of biomolecules and surfaces to study biological interactions.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)dimethoxy(methyl)silane involves its ability to form stable bonds with various substrates. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The compound can also undergo hydrolysis to form silanols, which can further react to form siloxane bonds, contributing to its utility in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyldiethoxysilane: Similar in structure but with ethoxy groups instead of methoxy groups.
Trimethoxyphenylsilane: Contains three methoxy groups and a phenyl group.
Triethoxyphenylsilane: Contains three ethoxy groups and a phenyl group.
Uniqueness
(4-Chlorophenyl)dimethoxy(methyl)silane is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where selective reactivity and stability are required .
Propiedades
Fórmula molecular |
C9H13ClO2Si |
|---|---|
Peso molecular |
216.73 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-dimethoxy-methylsilane |
InChI |
InChI=1S/C9H13ClO2Si/c1-11-13(3,12-2)9-6-4-8(10)5-7-9/h4-7H,1-3H3 |
Clave InChI |
AWMVLJYXZREYHX-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C)(C1=CC=C(C=C1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


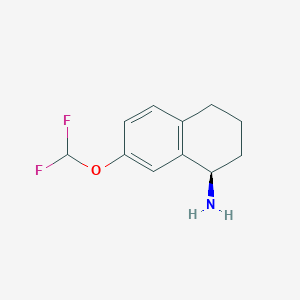
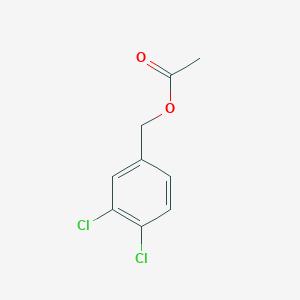
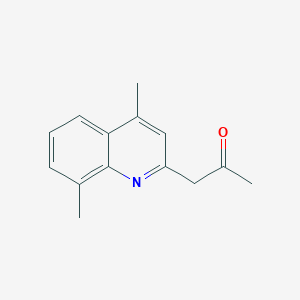

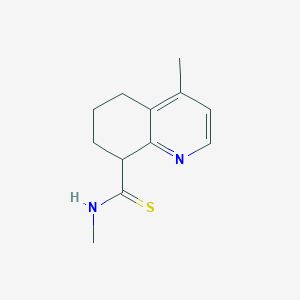
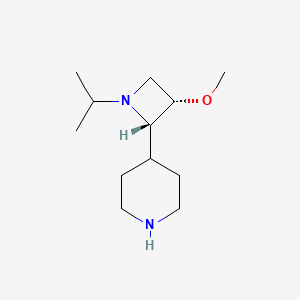
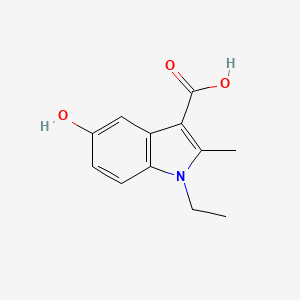
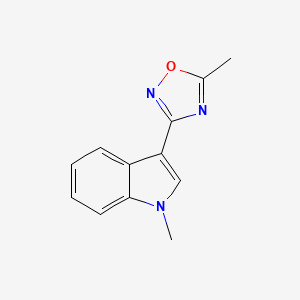
![4-Ethoxyfuro[2,3-b]quinoline](/img/structure/B15068336.png)



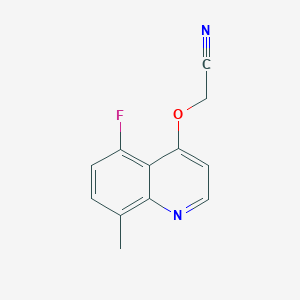
![N-(5,7-Dihydroxy-[1,8]naphthyridin-2-yl)-acetamide](/img/structure/B15068357.png)
